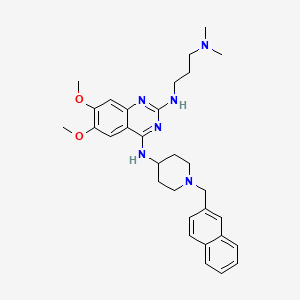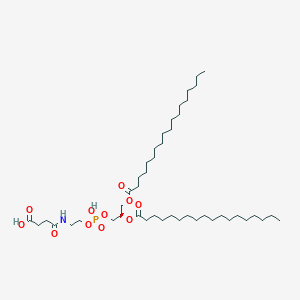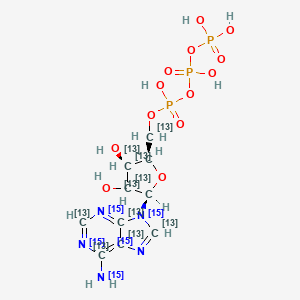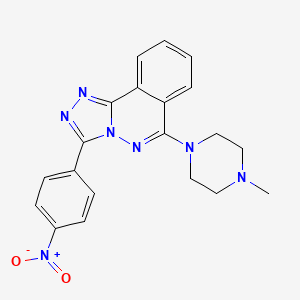
Anticancer agent 72
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anticancer agent 72 is a novel compound that has shown promising results in the treatment of various types of cancer. This compound is part of a new generation of anticancer drugs that target specific molecular pathways involved in cancer cell proliferation and survival. Unlike traditional chemotherapy agents, this compound is designed to minimize damage to healthy cells, thereby reducing side effects and improving patient outcomes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 72 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial step typically involves the preparation of a core structure, which is then modified through a series of reactions such as alkylation, acylation, and cyclization. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the use of high-purity reagents and solvents, and stringent quality control measures are implemented at each stage of production. The final product is subjected to rigorous testing to ensure it meets the required specifications for clinical use.
Análisis De Reacciones Químicas
Types of Reactions
Anticancer agent 72 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential therapeutic applications. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies.
Aplicaciones Científicas De Investigación
Anticancer agent 72 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the mechanisms of anticancer drugs and developing new synthetic methodologies.
Biology: Investigated for its effects on cancer cell lines and its potential to induce apoptosis (programmed cell death) in malignant cells.
Medicine: Evaluated in clinical trials for its efficacy in treating various types of cancer, including breast, lung, and colon cancer.
Industry: Used in the development of new anticancer formulations and drug delivery systems.
Mecanismo De Acción
The mechanism of action of Anticancer agent 72 involves the inhibition of specific molecular targets that are essential for cancer cell survival and proliferation. These targets include enzymes involved in DNA replication and repair, as well as proteins that regulate cell cycle progression and apoptosis. By binding to these targets, this compound disrupts the normal functioning of cancer cells, leading to their death.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Anticancer agent 72 include:
Paclitaxel: A plant-derived anticancer agent that stabilizes microtubules and prevents cell division.
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.
Cisplatin: A platinum-based drug that forms cross-links in DNA, leading to apoptosis.
Uniqueness
This compound is unique in its ability to selectively target cancer cells while sparing healthy cells. This selectivity is achieved through its specific binding to molecular targets that are overexpressed in cancer cells. Additionally, this compound has shown a favorable safety profile in preclinical studies, with fewer side effects compared to traditional chemotherapy agents.
Propiedades
Fórmula molecular |
C20H19N7O2 |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
6-(4-methylpiperazin-1-yl)-3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C20H19N7O2/c1-24-10-12-25(13-11-24)20-17-5-3-2-4-16(17)19-22-21-18(26(19)23-20)14-6-8-15(9-7-14)27(28)29/h2-9H,10-13H2,1H3 |
Clave InChI |
BZSZQLYSCIYBNH-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=NN3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


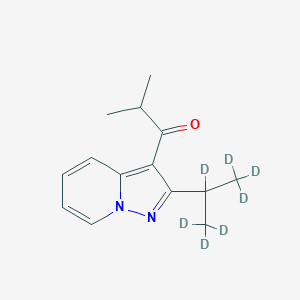

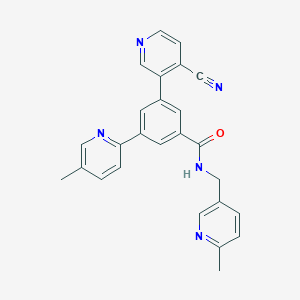

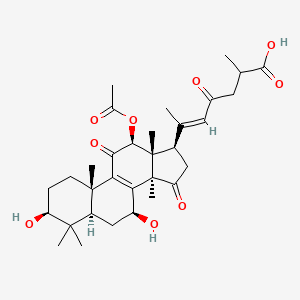


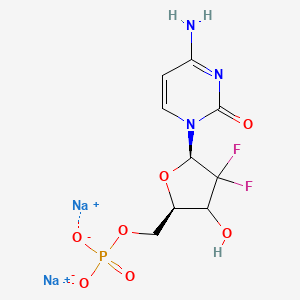
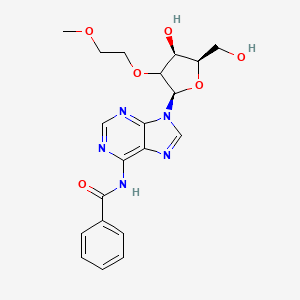
![2-[5-(cyclopropylmethyl)-3-[3-[6-[[13-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-13-oxotridecanoyl]amino]hex-1-ynyl]phenyl]-4-[(4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12397506.png)
